D-Pantothenic Acid (sodium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

これは、多くの動物にとって必須の栄養素であり、タンパク質、炭水化物、および脂肪の代謝に不可欠な補酵素Aの合成に必要なものです 。この化合物は、水に対する安定性と溶解性のために、製薬および化粧品業界で一般的に使用されています。

2. 製法

合成ルートおよび反応条件: D-パントテン酸(ナトリウム塩)は、一般的にD-パントテンオールと水酸化ナトリウムを反応させることにより合成されます。 この反応は、通常、酸性または中性条件下で行われます 。このプロセスには、D-パントテンオールをD-パントテン酸に変換し、その後水酸化ナトリウムで中和してナトリウム塩を生成することが含まれます。

工業生産方法: D-パントテン酸(ナトリウム塩)の工業生産では、しばしば微生物発酵が採用されます。代謝的に改変された微生物であるバチルス・メガテリウムは、この目的で一般的に使用されます。 この生産プロセスには、D-パントテン酸の前駆体であるD-パント酸とβ-アラニンの合成に関与する主要な遺伝子の過剰発現が含まれます 。発酵プロセスは、D-パントテン酸の収率を高めるように最適化され、その後、ナトリウム塩の形に変換されます。

準備方法

Synthetic Routes and Reaction Conditions: D-Pantothenic Acid (sodium salt) is typically synthesized by reacting D-Pantothenol with sodium hydroxide. This reaction is usually carried out under acidic or neutral conditions . The process involves the conversion of D-Pantothenol to D-Pantothenic Acid, which is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of D-Pantothenic Acid (sodium salt) often employs microbial fermentation. Bacillus megaterium, a metabolically engineered microorganism, is commonly used for this purpose. The production process involves the overexpression of key genes involved in the synthesis of D-Pantoic Acid and β-Alanine, which are precursors for D-Pantothenic Acid . The fermentation process is optimized to enhance the yield of D-Pantothenic Acid, which is then converted to its sodium salt form.

化学反応の分析

反応の種類: D-パントテン酸(ナトリウム塩)は、以下を含むさまざまな化学反応を起こします。

酸化: D-パント酸を生成するために酸化される可能性があります。

還元: D-パントテンオールを生成するために還元される可能性があります。

置換: さまざまな誘導体を生成するために置換反応を受ける可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、ハロアルカンとアシルクロリドが含まれます。

生成される主な生成物:

酸化: D-パント酸。

還元: D-パントテンオール。

置換: D-パントテン酸のさまざまなアルキルおよびアシル誘導体。

4. 科学研究での用途

D-パントテン酸(ナトリウム塩)は、科学研究で幅広い用途があります。

科学的研究の応用

D-Pantothenic Acid (sodium salt) has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions.

Biology: It is studied for its role in cellular metabolism and energy production.

Medicine: It is used in the treatment of conditions such as acne, wound healing, and diabetic ulceration.

作用機序

D-パントテン酸(ナトリウム塩)は、主に補酵素Aの合成と維持における役割を通じてその効果を発揮します。補酵素Aは、タンパク質、炭水化物、および脂肪の代謝に関与しています。 この化合物は、さまざまな生化学反応におけるアシル基の転移を促進する補酵素Aの前駆体として作用します 。 補酵素AにおけるシステアミンのHS基は、アシルまたはアセチル残基の結合のための活性部位です .

類似化合物:

パントテン酸カルシウム: サプリメントや医薬品で同様に使用されるD-パントテン酸の別の塩の形。

D-パントテンオール: 保湿特性で化粧品や医薬品に使用されるD-パントテン酸のアルコール類似体。

独自性: D-パントテン酸(ナトリウム塩)は、水への高い溶解性と安定性により、さまざまな工業および製薬用途に適しています。 カルシウムの対応物とは異なり、ナトリウム塩の形は生物系でより容易に吸収され、利用されます .

類似化合物との比較

Calcium Pantothenate: Another salt form of D-Pantothenic Acid, used similarly in supplements and pharmaceuticals.

D-Pantothenol: An alcohol analog of D-Pantothenic Acid, used in cosmetics and pharmaceuticals for its moisturizing properties.

Uniqueness: D-Pantothenic Acid (sodium salt) is unique due to its high solubility in water and stability, making it suitable for various industrial and pharmaceutical applications. Unlike its calcium counterpart, the sodium salt form is more readily absorbed and utilized in biological systems .

特性

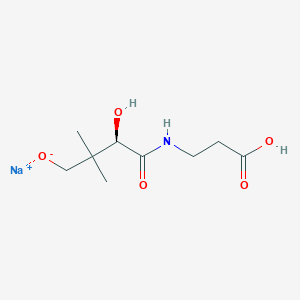

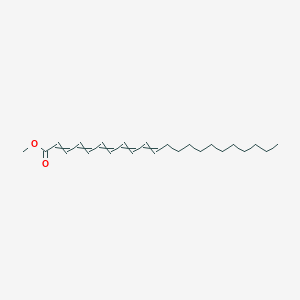

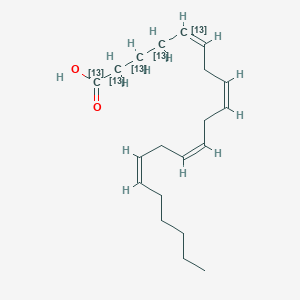

分子式 |

C9H16NNaO5 |

|---|---|

分子量 |

241.22 g/mol |

IUPAC名 |

sodium;(3R)-4-(2-carboxyethylamino)-3-hydroxy-2,2-dimethyl-4-oxobutan-1-olate |

InChI |

InChI=1S/C9H16NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q-1;+1/t7-;/m0./s1 |

InChIキー |

MWWZXMXOOFAMNI-FJXQXJEOSA-N |

異性体SMILES |

CC(C)(C[O-])[C@H](C(=O)NCCC(=O)O)O.[Na+] |

正規SMILES |

CC(C)(C[O-])C(C(=O)NCCC(=O)O)O.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride](/img/structure/B10765147.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid](/img/structure/B10765162.png)

![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B10765200.png)

![(2R)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765207.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B10765216.png)

![5-[[1-[[1-[[1-Amino-8-hydroxy-7-(hydroxyamino)-1,5,6-trioxononan-4-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[1-[4-amino-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10765218.png)

![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B10765219.png)